

Inter-laboratory validation of a quantitative method for Rubropunctamine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Rubropunctamine*

Cat. No.: *B15567752*

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An Inter-Laboratory Validation of a Quantitative HPLC Method for **Rubropunctamine** in Fermented Food Products

This guide presents a framework for the inter-laboratory validation of a quantitative method for **Rubropunctamine**, a red azaphilone pigment produced by *Monascus* species.

Rubropunctamine is of significant interest due to its use as a natural food colorant and its potential biological activities, including antioxidant and antimicrobial properties.^{[1][2][3]}

Accurate and reliable quantification of **Rubropunctamine** in complex matrices like fermented foods is crucial for quality control, product standardization, and safety assessment.

This document outlines a detailed protocol for a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis detection and presents a hypothetical inter-laboratory validation study to demonstrate its performance across different laboratories. The results are intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the hypothetical results from an inter-laboratory validation study conducted in three different laboratories (Lab A, Lab B, and Lab C). The study aimed to

assess the performance of a harmonized HPLC-UV method for the quantification of **Rubropunctamine**.

Table 1: Linearity and Range

Laboratory	Linear Range (µg/mL)	Correlation Coefficient (r ²)
Lab A	0.5 - 100	0.9998
Lab B	0.5 - 100	0.9995
Lab C	0.5 - 100	0.9997

Table 2: Precision and Accuracy

Laboratory	QC Level	Concentration (µg/mL)	Intra-day Precision (RSD%)	Inter-day Precision (RSD%)	Accuracy (%)
Lab A	LQC	1.5	2.8	3.5	102.1
	MQC	50	2.4	99.5	
	HQC	80	2.1	101.3	
Lab B	LQC	1.5	3.2	4.1	98.7
	MQC	50	2.8	101.8	
	HQC	80	2.5	99.2	
Lab C	LQC	1.5	2.9	3.8	100.5
	MQC	50	2.9	98.9	
	HQC	80	2.3	100.8	

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Laboratory	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)
Lab A	0.15	0.5
Lab B	0.18	0.5
Lab C	0.16	0.5

Table 4: Recovery in Spiked Matrix (Red Yeast Rice)

Laboratory	Spiked Level ($\mu\text{g/g}$)	Mean Recovery (%)	RSD (%)
Lab A	10	98.2	3.1
50	99.5	2.5	
Lab B	10	96.8	3.8
50	98.1	2.9	
Lab C	10	97.5	3.4
50	99.0	2.7	

Experimental Protocols

The following protocols were harmonized and used across all participating laboratories in the validation study.

Sample Preparation

- **Homogenization:** A representative sample of the fermented product (e.g., red yeast rice) is finely ground to a homogenous powder.
- **Extraction:** 1 gram of the homogenized sample is weighed into a 50 mL centrifuge tube. 20 mL of 80% ethanol in water is added.
- **Sonication and Shaking:** The mixture is vortexed for 1 minute, followed by ultrasonication for 30 minutes in a water bath. The tube is then placed on an orbital shaker for 1 hour at 200 rpm.

- Centrifugation: The extract is centrifuged at 4000 rpm for 15 minutes.
- Filtration: The supernatant is collected and filtered through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Method

A validated reverse-phase HPLC method with UV-Vis detection is employed for the quantitative analysis of **Rubropunctamine**.[\[4\]](#)

- Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
- Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient Elution:
 - 0-5 min: 30% B
 - 5-20 min: 30% to 80% B
 - 20-25 min: 80% B
 - 25-26 min: 80% to 30% B
 - 26-30 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 510 nm[\[5\]](#)[\[6\]](#)

- Injection Volume: 20 μ L

Preparation of Standards and Quality Controls

- Stock Solution: A stock solution of purified **Rubropunctamine** standard (1 mg/mL) is prepared in methanol.
- Working Standards: Calibration standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 μ g/mL.
- Quality Control (QC) Samples: QC samples are prepared at three concentrations (1.5, 50, and 80 μ g/mL) from a separate stock solution.

Validation Parameters

The method validation was conducted according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

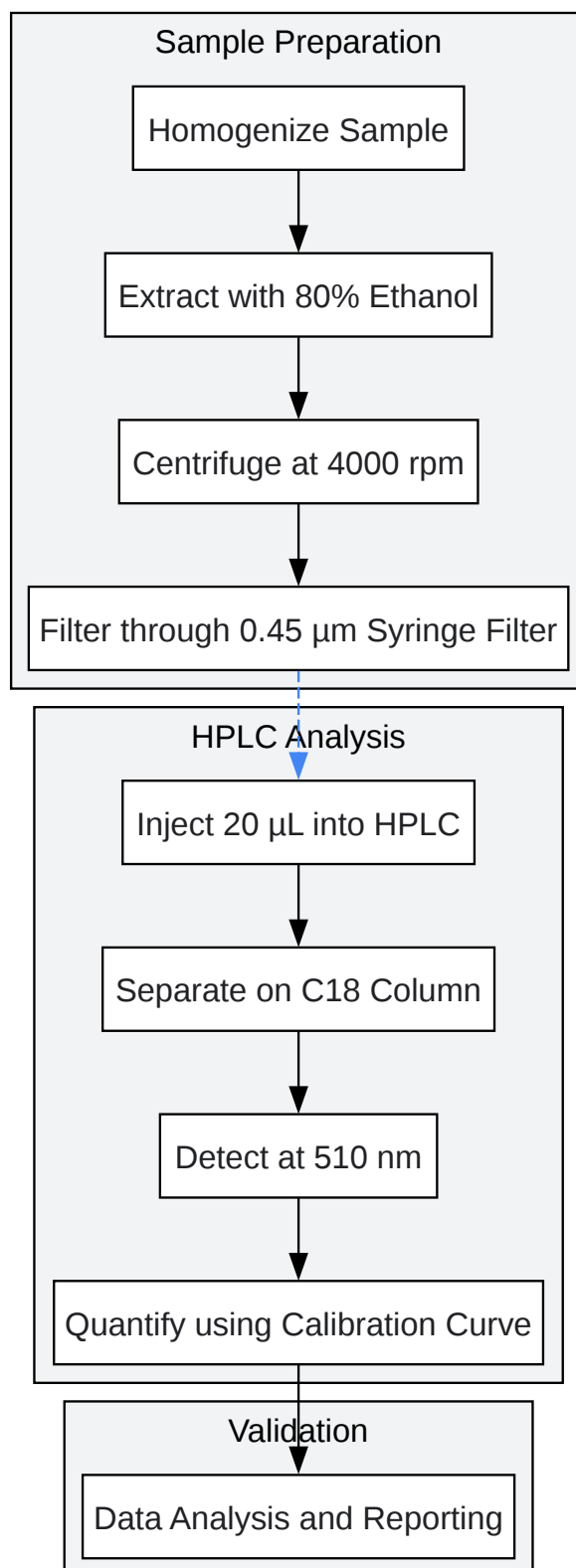
- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This was evaluated by comparing the chromatograms of blank, spiked, and unspiked samples.
- Linearity: Assessed by analyzing a series of six concentrations of the standard solution. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r^2) was determined.
- Precision:
 - Intra-day precision (Repeatability): Determined by analyzing six replicates of each QC level on the same day.
 - Inter-day precision (Intermediate Precision): Determined by analyzing the QC samples on three different days.
- Accuracy: Determined by the percentage recovery of the analyte in the QC samples.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$;

LOQ = $10 * \sigma/S$).

- Recovery: Evaluated by analyzing a blank matrix (e.g., unfermented rice) spiked with known concentrations of **Rubropunctamine** at two different levels.

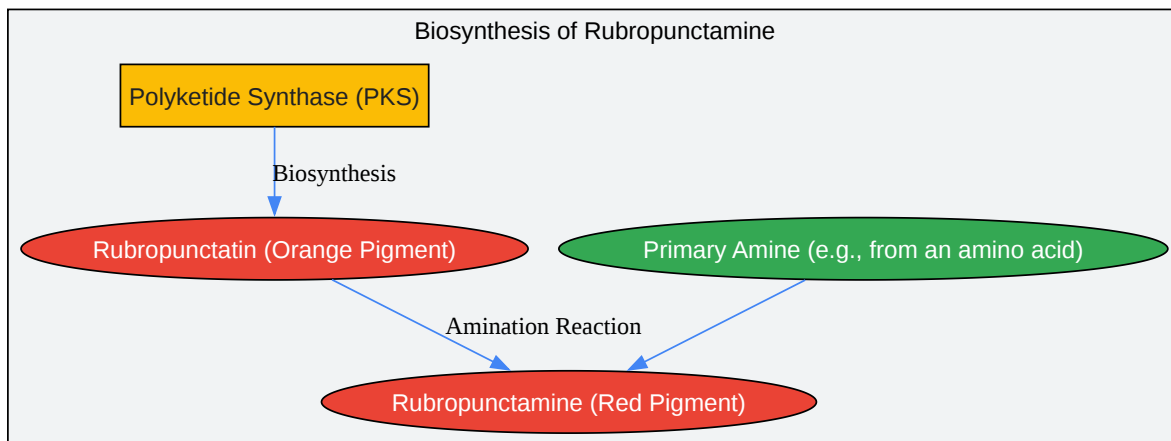
Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the chemical context of **Rubropunctamine**.



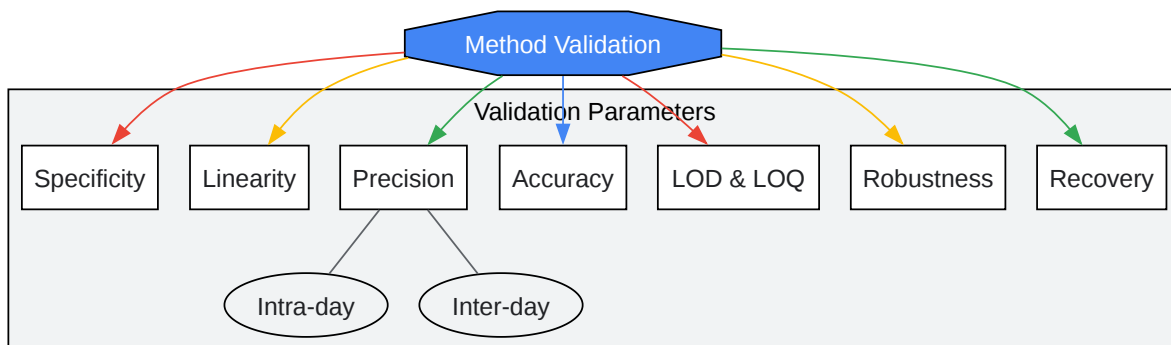
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Caption: Experimental workflow for the quantification of **Rubropunctamine**.



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Caption: Simplified biosynthesis pathway of **Rubropunctamine**.



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Caption: Logical relationship of analytical method validation parameters.

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